molecular formula C18H20FN3O4S B1440622 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine CAS No. 1262222-59-2

1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine

Cat. No. B1440622
M. Wt: 393.4 g/mol
InChI Key: URVQPDFFSDQQSD-UHFFFAOYSA-N
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Description

1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine, abbreviated as FMN-PZ, is an organic compound with a molecular formula of C12H16FN3O4S. It is a yellow solid that has been studied for its potential applications in various scientific fields, such as organic synthesis, drug design, and medicinal chemistry. FMN-PZ has been found to have a wide range of biological activity and is a promising candidate for further research.

Scientific Research Applications

Synthesis and Antibacterial Activities

A study focused on designing and synthesizing novel piperazine derivatives, including compounds structurally related to 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine. These derivatives demonstrated significant antibacterial activities against various pathogens, highlighting the compound's potential in developing new antibacterial agents (Wu Qi, 2014).

Antioxidant Properties

Research into 2-alkoxyphenylcarbamic acid derivatives containing a piperazine moiety, akin to the structural framework of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine, revealed promising in vitro antioxidant potential. These compounds were effective in scavenging free radicals and reducing oxidative stress, indicating their potential application in oxidative stress-related diseases (Malík et al., 2017).

Antimicrobial and Antiviral Activities

The synthesis of various fluorinated sulfonamide and carbamate derivatives, including structures similar to the compound , has been explored for their potential antimicrobial and antiviral activities. These studies provide insights into the compound's possible applications in treating infectious diseases (Janakiramudu et al., 2017).

Tumor Glycolysis Imaging

A study developed a radiolabeled compound for imaging tumor glycolysis through noninvasive measurement, utilizing structural motifs similar to 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine. This research highlights the potential use of such compounds in cancer diagnostics and monitoring (Beinat et al., 2017).

Adenosine Receptor Antagonism

Compounds with structural features reminiscent of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine have been investigated for their potential as adenosine receptor antagonists. Such properties suggest possible therapeutic applications in cardiovascular diseases, neurological disorders, and cancer (Borrmann et al., 2009).

properties

IUPAC Name

1-(4-fluoro-5-methyl-2-nitrophenyl)-4-(3-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-13-4-3-5-15(10-13)27(25,26)21-8-6-20(7-9-21)17-11-14(2)16(19)12-18(17)22(23)24/h3-5,10-12H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVQPDFFSDQQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C(=C3)C)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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